[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride
Brand Name: Vulcanchem
CAS No.: 63884-75-3
VCID: VC18452529
InChI: InChI=1S/C12H18N2O2.ClH/c1-9-6-7-11(10(8-9)13(2)3)16-12(15)14(4)5;/h6-8H,1-5H3;1H
SMILES:
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol

[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride

CAS No.: 63884-75-3

Cat. No.: VC18452529

Molecular Formula: C12H19ClN2O2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride - 63884-75-3

Specification

CAS No. 63884-75-3
Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
IUPAC Name [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride
Standard InChI InChI=1S/C12H18N2O2.ClH/c1-9-6-7-11(10(8-9)13(2)3)16-12(15)14(4)5;/h6-8H,1-5H3;1H
Standard InChI Key VSOOXEATSPJZQC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC(=O)N(C)C)[NH+](C)C.[Cl-]

Introduction

Molecular and Structural Characteristics

The molecular formula of [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride is C₁₂H₁₉ClN₂O₂, with a molecular weight of 258.74 g/mol (Table 1). Its IUPAC name reflects the substitution pattern: a dimethylcarbamoyloxy group at the 2-position of a 5-methylphenyl ring, coupled with a dimethylazanium cation. The chloride ion serves as the counterion, stabilizing the positively charged nitrogen center.

Table 1: Molecular Properties of [2-(Dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride

PropertyValue
CAS No.63884-75-3
Molecular FormulaC₁₂H₁₉ClN₂O₂
Molecular Weight258.74 g/mol
IUPAC Name[2-(Dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride

The compound’s quaternary ammonium structure confers cationic properties, which are critical for interactions with biological membranes. The dimethylcarbamoyloxy group, a carbamate derivative, enhances its lipid solubility, facilitating penetration through hydrophobic barriers.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride typically involves nucleophilic substitution reactions (Figure 1). A common route utilizes substituted phenols and dimethylcarbamate derivatives, where electrophilic reagents (e.g., chlorides) facilitate quaternization of the nitrogen center.

For instance:

  • Phenol Functionalization: A 5-methylphenol derivative is reacted with dimethylcarbamoyl chloride to introduce the carbamate group.

  • Quaternary Ammonium Formation: The intermediate undergoes alkylation with methyl groups, followed by chloride ion exchange to yield the final product.

Key Reaction Conditions:

  • Temperature: 50–80°C

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide)

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

Biological Activity and Applications

Antimicrobial Properties

Compounds with structural similarities to [2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride demonstrate broad-spectrum antimicrobial activity. The cationic azanium group disrupts microbial cell membranes by binding to anionic phospholipids, leading to leakage of intracellular components.

Mechanism of Action:

  • Membrane Disruption: The positively charged nitrogen interacts with negatively charged microbial membranes.

  • Enzyme Inhibition: The carbamate group may inhibit acetylcholinesterase or other esterase enzymes, impairing cellular metabolism.

Agricultural and Industrial Uses

Quaternary ammonium compounds are widely employed as herbicide safeners and disinfectants . While direct evidence for this compound’s use in agriculture is scarce, its structural motifs align with safeners that protect crops from herbicide toxicity by enhancing detoxification pathways .

Future Research Directions

  • Antimicrobial Efficacy Studies: Testing against drug-resistant pathogens (e.g., MRSA, Candida auris).

  • Structural Optimization: Modifying the carbamate or azanium groups to enhance selectivity and reduce toxicity.

  • Environmental Fate Analysis: Assessing biodegradation pathways and ecotoxicological effects.

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